molecular formula C25H26ClN3O2S B14029863 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride

2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride

Cat. No.: B14029863
M. Wt: 468.0 g/mol
InChI Key: OSXNBPSABWSKEG-UHFFFAOYSA-N
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Description

2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthalene sulfonyl group, an indole moiety, and an octahydropyrrolo[1,2-A]pyrazine ring system, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride involves several steps, including cyclization, ring annulation, and direct C-H arylationThe final step involves the formation of the octahydropyrrolo[1,2-A]pyrazine ring system under specific reaction conditions, such as the use of metal catalysts and controlled temperatures .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives. Substitution reactions can introduce various functional groups onto the naphthalene or indole rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial, anti-inflammatory, and antiviral agent .

In medicine, this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for drug discovery and development .

In industry, this compound is used in the development of new materials and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. It may also interact with receptors on the surface of cells, influencing cell signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride can be compared with other pyrrolopyrazine derivatives, such as octahydropyrrolo[1,2-A]pyrazine and pyrrolo[1,2-A]pyrazine-1,4-dione . These compounds share a similar core structure but differ in their substituents and functional groups.

The uniqueness of this compound lies in its combination of the naphthalene sulfonyl group and the indole moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26ClN3O2S

Molecular Weight

468.0 g/mol

IUPAC Name

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C25H25N3O2S.ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;1H

InChI Key

OSXNBPSABWSKEG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl

Origin of Product

United States

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